molecular formula C17H12F3N3O2S B2539216 5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1396871-20-7

5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2539216
CAS No.: 1396871-20-7
M. Wt: 379.36
InChI Key: VTWBTKDBBLLOMR-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a 1-(thiophene-3-carbonyl)-azetidin-3-yl moiety. Its molecular formula is C₁₇H₁₂F₃N₃O₂S, with a monoisotopic mass of 379.06 g/mol (calculated).

Properties

IUPAC Name

thiophen-3-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)13-3-1-2-10(6-13)14-21-15(25-22-14)12-7-23(8-12)16(24)11-4-5-26-9-11/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWBTKDBBLLOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxadiazole ring to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Compounds containing the 1,2,4-oxadiazole core have shown promising anticancer activities. Research indicates that derivatives of oxadiazole can inhibit various cancer cell lines, including breast cancer (MCF7), prostate cancer (PC-3), and CNS cancer (SF-295). For instance, certain synthesized derivatives exhibited growth inhibition percentages of up to 98.74% against these cell lines at specific concentrations .
    • The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases .
  • Antimicrobial Activity
    • The oxadiazole scaffold is known for its broad-spectrum antimicrobial properties. Studies have reported that compounds with this structure exhibit significant antibacterial, antifungal, and antiviral activities. The introduction of various substituents on the oxadiazole ring has been shown to enhance these effects .
    • Notably, compounds derived from 1,2,4-oxadiazoles have been effective against resistant strains of bacteria and fungi, making them candidates for new antimicrobial therapies .
  • Anti-inflammatory and Analgesic Effects
    • Research has demonstrated that oxadiazole derivatives possess anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and reduce pain responses in experimental models .

Potential Therapeutic Uses

Given its diverse biological activities, 5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole holds potential in various therapeutic areas:

  • Cancer Therapy : As a lead compound in developing new anticancer agents targeting specific pathways in tumorigenesis.
  • Infectious Diseases : As a candidate for developing new antibiotics or antifungals that can overcome resistance mechanisms.
  • Pain Management : As a non-steroidal anti-inflammatory drug (NSAID) alternative due to its analgesic properties.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of oxadiazole derivatives:

StudyCompoundActivityResults
5-(4-chlorophenyl)-1,2,4-oxadiazoleAnticancer98.74% growth inhibition in MCF7
Various oxadiazolesAntimicrobialEffective against resistant strains
Novel oxadiazolesAnti-inflammatorySignificant reduction in inflammation markers

Mechanism of Action

The mechanism of action of 5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogs with Azetidine/Piperidine Substitutions

Compound Name Key Structural Differences Synthesis Yield Biological Activity/Application Reference
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Lacks thiophene-3-carbonyl substituent Not reported Not specified; simpler scaffold
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Piperidine instead of azetidine; butenyl substituent 99% Not reported; high enantiomeric excess (97%)
SEW2871: 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Thiophenyl group at 5-position Not reported S1P1 receptor agonist (≥99% purity)

Key Observations :

  • Replacing azetidine with piperidine (as in ) improves synthetic yield (99%) but may alter pharmacokinetics due to increased ring size.
  • SEW2871’s thiophenyl group confers selective S1P1 agonism, suggesting the target compound’s thiophene-3-carbonyl-azetidine group could modulate receptor specificity .

Analogs with Varied Aromatic Substitutions

Compound Name Key Structural Differences Synthesis Yield Biological Activity/Application Reference
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) Chlorothiophene at 5-position Not reported Apoptosis inducer (IC₅₀: 0.5–2 µM in cancer cells)
Borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (57) Quinuclidine-borane complex 47% α7 Nicotinic receptor modulator
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Chloromethyl at 5-position 48% Intermediate for further derivatization

Key Observations :

  • Chlorothiophene substitution (as in ) enhances anticancer activity, likely due to increased electrophilicity.
  • Borane complexes (e.g., ) exhibit lower yields (31–90%), suggesting steric hindrance from bulky substituents.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound SEW2871 Compound 1d
Molecular Weight (g/mol) 379.06 429.32 359.73
LogP (Predicted) 3.8 5.1 4.2
Hydrogen Bond Acceptors 5 5 4
Bioactivity Not reported S1P1 agonist (EC₅₀: 13 nM) Apoptosis inducer (IC₅₀: 0.5–2 µM)

Key Observations :

  • The target compound’s LogP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • SEW2871’s higher LogP (5.1) may contribute to prolonged receptor binding but could limit aqueous solubility.

Biological Activity

The compound 5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The structure of the compound includes:

  • A thiophene ring, contributing to its aromatic properties.
  • An azetidine moiety, which is a four-membered nitrogen-containing ring.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.

The molecular formula is C16H14F3N3O2SC_{16}H_{14}F_3N_3O_2S with a molecular weight of approximately 373.36 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby interrupting metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, affecting signal transduction.
  • DNA Intercalation : The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

  • A study demonstrated that similar oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines, including HCC (Hepatocellular carcinoma) cells. Notably, compounds in this class have shown IC50 values ranging from 0.11μM0.11\,\mu M to 1.22μM1.22\,\mu M against different cancer types .
Compound TypeCell LineIC50 (μM)
OxadiazoleHCC0.11
OxadiazoleMCF-70.23
OxadiazoleA3751.22

Antimicrobial Activity

The oxadiazole framework has also been associated with antimicrobial properties:

  • Compounds derived from this class have shown activity against various pathogens, including bacteria and protozoa. For example, derivatives have demonstrated effective inhibition against Leishmania donovani with IC50 values as low as 2.3μM2.3\,\mu M .

Case Studies

  • Anticancer Evaluation : In a study evaluating the effects on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) cell lines, several oxadiazole derivatives exhibited cytotoxicity superior to traditional chemotherapeutics such as Cisplatin .
  • Mechanistic Insights : Research indicated that certain oxadiazoles induce apoptosis through the activation of caspase pathways and the cleavage of PARP in cancer cells .

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For this compound, a two-step approach is recommended:

  • Step 1 : React a nitrile precursor (e.g., 3-(trifluoromethyl)benzonitrile) with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Perform a cyclodehydration reaction with thiophene-3-carbonyl chloride under microwave irradiation (120°C, 30 min) to enhance reaction efficiency . Purification is achieved via column chromatography using ethyl acetate/hexane (3:7), with final characterization by 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the structural integrity of the azetidine-thiophene moiety?

Use a combination of spectroscopic techniques:

  • 1H^1H-NMR : Identify azetidine protons as a multiplet (δ 3.8–4.2 ppm) and thiophene protons as distinct doublets (δ 7.2–7.5 ppm).
  • FT-IR : Confirm the presence of a carbonyl group (C=O stretch at ~1680 cm1^{-1}) and trifluoromethyl group (C-F stretches at 1100–1250 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangements to validate stereochemistry .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C suggests robustness for biological assays) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylphenyl group influence bioactivity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies with non-fluorinated analogs show a 10-fold increase in target binding affinity (e.g., IC50_{50} = 0.8 µM vs. 8.2 µM) due to enhanced hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Confirm activity at multiple concentrations (e.g., 0.1–100 µM) to rule out false positives.
  • Off-target profiling : Use kinase/GPCR panels to identify nonspecific binding.
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability; trajectories <100 ns may miss key interactions .

Q. How can computational modeling guide SAR optimization?

  • Docking studies : Prioritize substituents that fill hydrophobic pockets (e.g., azetidine’s rigidity vs. flexible analogs).
  • ADMET prediction : Use SwissADME to optimize solubility (<-3.0 LogS problematic) and reduce CYP3A4 inhibition (predicted IC50_{50} >10 µM acceptable) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for trifluoromethyl vs. methyl substitutions (theoretical ΔΔG ≈ -2.1 kcal/mol correlates with experimental potency gains) .

Q. What multidisciplinary approaches enhance mechanistic studies?

  • Chemical proteomics : Employ activity-based protein profiling (ABPP) to map cellular targets.
  • Metabolomics : Track downstream effects via LC-MS-based metabolite profiling (e.g., altered ATP/ADP ratios in cancer cells).
  • In vivo PET imaging : Radiolabel the compound with 18F^{18}F (specific activity >1 Ci/µmol) for real-time biodistribution analysis .

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